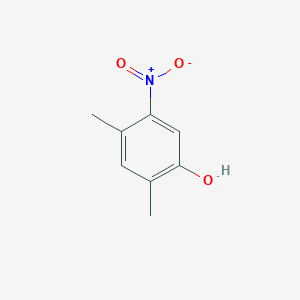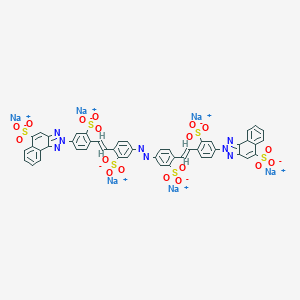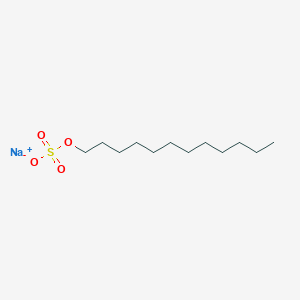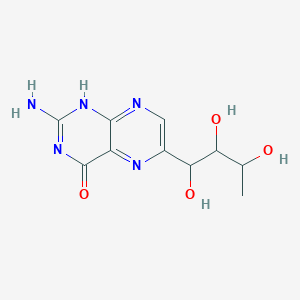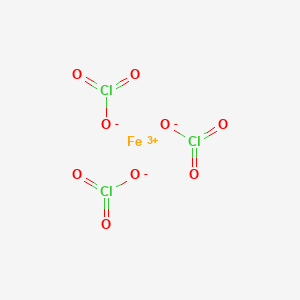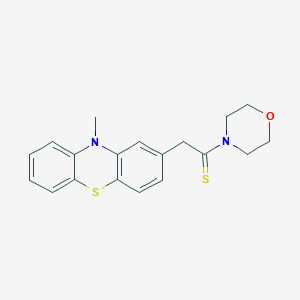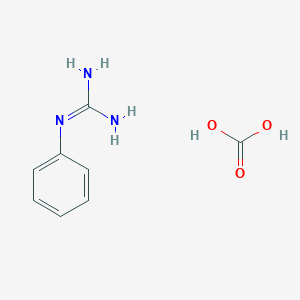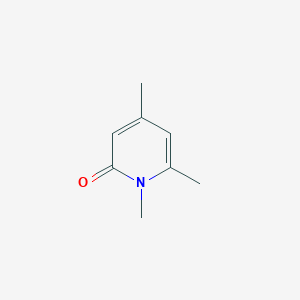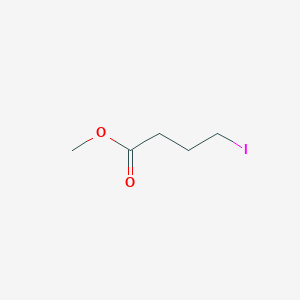
Methyl 4-iodobutanoate
Übersicht
Beschreibung
Methyl 4-iodobutanoate is a compound of interest in synthetic organic chemistry, particularly in the context of synthesizing aryl iodolactones or tetralones, key intermediates for various syntheses, such as ABT-200. The compound is involved in chemical reactions where its iodine atom plays a crucial role in facilitating bond formations or transformations (Thibonnet et al., 1996).
Synthesis Analysis
The synthesis of related compounds often involves Michael addition reactions or radical hydrostannation, suggesting possible pathways for synthesizing Methyl 4-iodobutanoate. For example, the use of phase transfer catalysts like tetrabutyl ammonium bromide has been demonstrated in the synthesis of closely related compounds, optimizing reaction conditions for yield and efficiency (H. Tin, 2013).
Molecular Structure Analysis
Vibrational studies, including FTIR and Raman spectroscopy, along with DFT calculations, provide insights into the molecular structure, confirming the presence of stable conformers and elucidating the molecule's reactive sites. Such analyses are critical for understanding the reactivity and chemical behavior of methyl esters similar to Methyl 4-iodobutanoate (Gil et al., 2015).
Chemical Reactions and Properties
Chemical properties of related methyl esters indicate their participation in various organic reactions, including nucleophilic and electrophilic attacks. The presence of an iodine atom in Methyl 4-iodobutanoate suggests its potential involvement in reactions such as atom-transfer radical cyclizations, highlighting its utility in synthetic chemistry (Flynn et al., 1992).
Physical Properties Analysis
The physical state and phase behavior of chemical compounds like Methyl 4-iodobutanoate can be inferred from studies on similar substances. For instance, the glass transition temperatures of compounds provide valuable information regarding their physical state under different conditions, which is relevant for the handling and storage of these materials (Lessmeier et al., 2018).
Chemical Properties Analysis
The reactivity and chemical behavior of Methyl 4-iodobutanoate can be further understood through its reactions and the study of its derivatives. Reactions involving methyl esters and their subsequent transformations provide insights into the electrophilic and nucleophilic characteristics of these compounds, as well as their potential applications in organic synthesis (Hosoya et al., 2004).
Wissenschaftliche Forschungsanwendungen
Deprotection of N-allyloxycarbonyl amines : Methyl 4-iodobutanoate has been used in the synthesis of methyl (2S)-2-amino-4-oxo-2,4-diphenylbutanoate through a novel non-transition metal mediated deprotection method (Szumigala et al., 2005).
Intramolecular Prins Cyclisations : It has been used in the stereoselective synthesis of bicyclic tetrahydropyrans, contributing to the creation of new stereogenic centers in organic compounds (Elsworth & Willis, 2008).
Biofuel Research : Methyl 4-iodobutanoate, a methyl ester, represents a simpler surrogate that captures the chemical effects of esters in biodiesel, helping in the development of detailed chemical kinetics models for biofuel research (Liu et al., 2013).
DNA Binding Interactions : It has been studied for its binding interactions with DNA, which is significant for pharmaceutical applications and the development of new drugs (Arshad et al., 2017).
Synthesis of Aryl Substituted Compounds : Methyl 4-iodobutanoate has been used in the synthesis of aryl-substituted compounds, which are important in medicinal chemistry for their enzyme inhibitory properties (Mason et al., 2003).
Homologating Agent in Organic Synthesis : It serves as a useful homologating agent, especially in the synthesis of aryl iodolactones, highlighting its importance in synthetic organic chemistry (Thibonnet et al., 1996).
Pyrolysis of Branched Hydrocarbons : Studied in the context of the kinetics of decomposition of branched hydrocarbons, Methyl 4-iodobutanoate plays a role in understanding the thermal behavior of complex organic molecules (McGivern et al., 2008).
Regioselective Alkylation of Sugars : The compound has been used in the regioselective alkylation of methyl fucopyranoside, demonstrating its utility in carbohydrate chemistry (Oshima et al., 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-iodobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCIIVXSBPDKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338267 | |
| Record name | Methyl 4-iodobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-iodobutanoate | |
CAS RN |
14273-85-9 | |
| Record name | Methyl 4-iodobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-iodobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




